Fmoc-Gly-(Dmb)Gly-OH

Solid-Phase Peptide Synthesis Aspartimide Prevention Difficult Sequences

On-resin aggregation at Gly-Gly motifs in Fmoc SPPS causes incomplete deprotection and deletion by-products. Fmoc-Gly-(Dmb)Gly-OH solves this via backbone Dmb protection that disrupts hydrogen bonding without oxazepinone side reactions. • Completely suppresses aspartimide formation at Asp-Gly motifs vs. ~15-20% residual impurities with Hmb • Chemically stable; no lactam formation that consumes active ester • Dmb removed during standard TFA cleavage; no extra deprotection step • Essential for nucleolin GAR domain synthesis; ~26% overall yield only with this building block

Molecular Formula C28H28N2O7
Molecular Weight 504.54
CAS No. 848861-65-4
Cat. No. B613462
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameFmoc-Gly-(Dmb)Gly-OH
CAS848861-65-4
Molecular FormulaC28H28N2O7
Molecular Weight504.54
Structural Identifiers
SMILESCOC1=CC(=C(C=C1)CN(CC(=O)O)C(=O)CNC(=O)OCC2C3=CC=CC=C3C4=CC=CC=C24)OC
InChIInChI=1S/C28H28N2O7/c1-35-19-12-11-18(25(13-19)36-2)15-30(16-27(32)33)26(31)14-29-28(34)37-17-24-22-9-5-3-7-20(22)21-8-4-6-10-23(21)24/h3-13,24H,14-17H2,1-2H3,(H,29,34)(H,32,33)
Commercial & Availability
Standard Pack Sizes250 mg / 1 g / 5 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





Fmoc-Gly-(Dmb)Gly-OH: Technical Profile


Fmoc-Gly-(Dmb)Gly-OH (CAS 848861-65-4) is a preformed, backbone-protected dipeptide building block employed in Fmoc solid-phase peptide synthesis (SPPS) to enhance the assembly of glycine-containing sequences . It belongs to the broader class of Fmoc-Aaa-(Dmb)Gly-OH derivatives, wherein the 2,4-dimethoxybenzyl (Dmb) group is temporarily installed on the amide nitrogen of the C-terminal glycine residue to disrupt interchain hydrogen bonding [1]. The compound is characterized by a molecular formula of C28H28N2O7 and a molecular weight of 504.5 g/mol, with commercial specifications typically exceeding ≥95% purity by HPLC and ≥98% by TLC . Its core value proposition lies in mitigating on-resin aggregation and side reactions such as aspartimide formation, which are persistent challenges in the synthesis of difficult or hydrophobic peptide sequences [1].

Workflow Fmoc solid-phase peptide synthesis (SPPS)
Target Sequences Gly-rich, aggregation-prone, or Asp-Gly motifs
Key Function Backbone N-alkylation disrupts interchain H-bonding

Why Fmoc-Gly-(Dmb)Gly-OH Is Irreplaceable


In Fmoc SPPS, the direct coupling of unprotected glycine residues within aggregation-prone motifs such as Gly-Gly frequently results in on-resin β-sheet formation, leading to incomplete deprotection, sluggish acylation, and significant accumulation of deletion by-products that are chromatographically difficult to separate . While Fmoc-Gly-Gly-OH dipeptide offers the efficiency of a two-residue incorporation, it lacks backbone modification and thus fails to address the underlying hydrogen-bonding network that drives aggregation [1]. Alternative backbone protectants such as the Hmb (2-hydroxy-4-methoxybenzyl) group also disrupt aggregation but introduce a different liability: Hmb-protected species are prone to forming stable oxazepinone lactams during activation, which consumes active ester and reduces effective coupling yield [2]. Fmoc-Gly-(Dmb)Gly-OH differentiates itself by combining backbone disruption with chemical stability during coupling, while preserving full acid-lability for seamless deprotection during the standard TFA cleavage step . These mechanistic distinctions translate directly to differential synthetic outcomes in difficult peptide syntheses.

Unmodified Gly-Gly dipeptide Fails to prevent on-resin β-sheet aggregation, causing deletion by-products.
Hmb-protected analog Prone to oxazepinone lactam formation during activation, reducing coupling yield.
Pseudoproline dipeptide Limited to Ser/Thr positions; cannot address Gly-Gly aggregation.

Fmoc-Gly-(Dmb)Gly-OH: Comparative Evidence


Aspartimide Suppression: Dmb vs. Hmb

In a systematic comparative study of backbone protection strategies for Asp-Gly containing peptides, Dmb backbone protection completely suppressed aspartimide formation during Fmoc SPPS. In contrast, analogous Hmb protection resulted in a mixture of desired peptide and significant aspartimide-derived by-products, with an overall purity reduction of approximately 15-20% relative to the Dmb-protected synthesis [1]. This differential outcome stems from the greater steric bulk and distinct electronic properties of the 2,4-dimethoxybenzyl group compared to the 2-hydroxy-4-methoxybenzyl moiety, which more effectively shields the aspartimide-prone backbone conformation [1].

Aspartimide Suppression
Head-to-head
Dmb: complete suppression; Hmb: ~15–20% purity reduction
Reported head-to-head advantage in Asp-Gly SPPS
Standard TFA cleavage, model hydrophobic peptide
Solid-Phase Peptide Synthesis Aspartimide Prevention Difficult Sequences

No Oxazepinone Formation with Dmb

A critical structural advantage of the Dmb group over the Hmb group is the absence of a nucleophilic ortho-hydroxyl substituent capable of participating in intramolecular cyclization. During standard coupling activation (e.g., with carbodiimides or phosphonium/uronium reagents), Hmb-protected derivatives can undergo base-catalyzed O→N acyl transfer to form stable oxazepinone lactams, which irreversibly consume active ester equivalents and reduce coupling efficiency [1]. The Dmb group, bearing two methoxy substituents in place of the hydroxy-methoxy pattern, cannot form this cyclic by-product [1]. While quantitative yield differentials are sequence-dependent, this mechanistic distinction eliminates a known failure pathway that necessitates higher stoichiometric excess of precious building blocks when employing Hmb alternatives.

Oxazepinone Risk
Class-level
Dmb: no lactam detected; Hmb: known oxazepinone formation
Eliminates a documented coupling failure pathway
Mechanistic distinction; quantitative yields sequence-dependent
Peptide Coupling Chemistry Side-Reaction Suppression Process Robustness

Aggregation Disruption vs. Pseudoproline

Fmoc-Aaa-(Dmb)Gly-OH dipeptides, including Fmoc-Gly-(Dmb)Gly-OH, offer backbone-disrupting efficiency comparable to pseudoproline (ΨPro) dipeptides, but specifically for sequences containing glycine residues where pseudoprolines cannot be deployed due to the absence of a Ser or Thr side-chain hydroxyl for oxazolidine ring formation [1]. The Dmb group functions by N-alkylation of the glycine amide nitrogen, eliminating its hydrogen-bond donor capacity and thereby preventing the intermolecular β-sheet assembly that underlies on-resin aggregation in difficult sequences . While pseudoprolines are restricted to Ser/Thr positions, Dmb dipeptides extend this aggregation-disruption capability to Gly-containing motifs, which are prevalent in linker regions, flexible hinges, and glycine-rich domains of biologically active peptides .

Aggregation Disruption
Class-level
Comparable efficacy to pseudoproline; extends to Gly motifs
Extends aggregation control to Gly residues
Pseudoprolines restricted to Ser/Thr positions
Aggregation Prevention Difficult Peptides Gly-Gly Motif

Essential for Nucleolin GAR Domain Synthesis

In the synthesis of the human nucleolin glycine/arginine-rich (GAR) domain—a sequence notorious for aggregation due to its repetitive Gly-Gly-Arg and Gly-Arg-Gly motifs—the use of Fmoc-Gly-(Dmb)Gly-OH was reported as 'essential' for obtaining the desired peptide [1]. This strategy enabled the successful synthesis of both the unmodified N61Arg peptide and its Nω,Nω-dimethylarginine (N61aDma) analog with an overall isolated yield of approximately 26% and high purity as confirmed by NMR spectroscopy [1]. Without the Dmb backbone protection at the Gly-Gly junctions, the synthesis failed to produce analyzable quantities of the target sequence, underscoring the non-substitutable role of this building block in certain sequence contexts [1].

GAR Domain Synthesis
Head-to-head
~26% overall yield; without Dmb: synthesis failed
Reported critical for nucleolin GAR domain SPPS
One peer-reviewed case; context-dependent
Nucleolin Peptides Arginine-Rich Domains High-Purity Peptide Synthesis

Standard TFA Cleavage Compatibility

The Dmb group is fully cleaved under the standard TFA-mediated global deprotection and resin-cleavage conditions routinely employed in Fmoc SPPS (e.g., TFA/TIS/H₂O or TFA/EDT/thioanisole/phenol cocktails) [1]. No additional orthogonal deprotection steps or specialized reagents are required; the Dmb group is removed concurrently with side-chain protecting groups and the peptide-resin linkage, regenerating the native glycine residue within the final peptide product [1]. This contrasts with certain backbone protection strategies that demand extra synthetic manipulations, such as on-resin reductive cleavage or specialized acid-labile conditions, which can extend synthesis time and introduce additional failure points.

Deprotection Workflow
Reported
0 additional steps; Dmb removed during standard TFA cleavage
Streamlined process vs orthogonal protecting groups
TFA/TIS/H₂O cocktail, 2–4 h at room temperature
Deprotection Strategy Process Streamlining TFA Cleavage

Fmoc-Gly-(Dmb)Gly-OH: Key Application Scenarios


High-Purity Asp-Gly Peptide Synthesis

When synthesizing peptides containing the Asp-Gly motif (including Asp(OtBu)-Gly during Fmoc SPPS), aspartimide formation is a well-documented side reaction that generates difficult-to-separate α- and β-piperidide impurities [1]. Evidence demonstrates that Dmb backbone protection completely suppresses aspartimide formation, whereas Hmb protection leaves detectable aspartimide-derived impurities that reduce final purity by approximately 15-20% [1]. This building block is indicated for any Asp-Gly-containing sequence intended for biological assays, NMR structural studies, or therapeutic development where the presence of aspartimide-derived impurities would confound results or require costly re-purification.

Difficult Glycine-Rich Peptide Synthesis

Peptides containing Gly-Gly dipeptide motifs, polyglycine stretches, or glycine/arginine-rich domains (such as the nucleolin GAR domain) exhibit a pronounced tendency toward on-resin β-sheet aggregation that stalls deprotection and coupling steps [1]. The use of Fmoc-Gly-(Dmb)Gly-OH introduces backbone N-alkylation that disrupts interchain hydrogen bonding with efficacy comparable to pseudoproline dipeptides, but without the Ser/Thr residue-type restriction [1]. Procurement of this building block is specifically warranted for sequences where standard Fmoc SPPS has failed or where crude HPLC analysis reveals characteristic deletion product ladders arising from incomplete coupling at Gly-Gly junctions.

Large-Scale Peptide Manufacturing

At manufacturing scale, side reactions that consume active ester (such as oxazepinone formation in Hmb-protected derivatives) necessitate the use of higher stoichiometric excess of valuable building blocks and introduce batch-to-batch variability [1]. The Dmb group's structural inability to form cyclic lactams eliminates this failure pathway [1]. Furthermore, the compatibility of Dmb deprotection with standard TFA cleavage avoids additional orthogonal deprotection steps [2]. These features collectively reduce process risk and improve reproducibility, making Fmoc-Gly-(Dmb)Gly-OH a strategically preferable choice for CROs and CDMOs undertaking scale-up campaigns of aggregation-prone peptides where process economics and regulatory documentation of impurity profiles are critical.

Nucleolin-Derived Peptide Research

For investigators studying nucleolin biology, nucleolin-ligand interactions, or developing peptides derived from the nucleolin GAR domain, the published evidence indicates that Fmoc-Gly-(Dmb)Gly-OH is not merely an optional synthetic aid but was 'essential' for achieving the target peptide [1]. Given that the synthesis of both unmodified and dimethylarginine-modified nucleolin peptides succeeded with approximately 26% overall yield only when this building block was employed, procurement should be prioritized at project initiation for any related nucleolin peptide syntheses to avoid synthetic failure and wasted resources .

Application
Selection Property
Validation Focus
High-purity Asp-Gly peptide SPPS
Backbone protection for Asp-Gly motifs
Aspartimide formation monitoring
Difficult Gly-rich peptide SPPS
N-alkylation to disrupt β-sheet aggregation
Aggregation suppression & coupling efficiency
Large-scale peptide manufacturing
Process robustness (no lactam, TFA compatibility)
Impurity profile and batch consistency
Nucleolin GAR domain research
Reported critical building block for GAR SPPS
Replication of published synthesis protocol

Technical Documentation Hub

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23 linked technical documents
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